Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone
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Overview
Description
Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitro, morpholine, and hydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone typically involves the condensation reaction between benzaldehyde and 2-nitro-morpholin-4-ylacetylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The hydrazone group can be reduced to form corresponding hydrazines.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroamines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazone group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzaldehyde, 2-nitro-: Shares the nitrobenzaldehyde moiety but lacks the morpholine and hydrazone groups.
Morpholin-4-ylacetylhydrazone: Contains the morpholine and hydrazone groups but lacks the benzaldehyde and nitro groups.
Uniqueness: Benzaldehyde, 2-nitro-morpholin-4-ylacetylhydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C13H16N4O4 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H16N4O4/c18-13(10-16-5-7-21-8-6-16)15-14-9-11-3-1-2-4-12(11)17(19)20/h1-4,9H,5-8,10H2,(H,15,18)/b14-9+ |
InChI Key |
AZCINIOXAPHRAS-NTEUORMPSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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